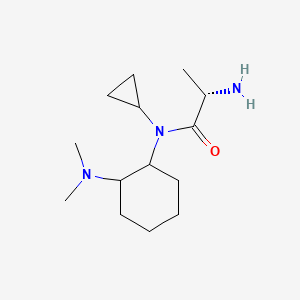

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide is a chiral propionamide derivative characterized by a cyclopropyl group and a dimethylamino-substituted cyclohexyl moiety.

The molecule’s core structure includes a propionamide backbone with two nitrogen-containing substituents: a cyclopropylamine and a 2-dimethylamino-cyclohexyl group. This arrangement may influence its pharmacokinetic properties, such as solubility and membrane permeability, as well as its interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-10(15)14(18)17(11-8-9-11)13-7-5-4-6-12(13)16(2)3/h10-13H,4-9,15H2,1-3H3/t10-,12?,13?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWXCGPEACWUEZ-PKSQDBQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CC1)C2CCCCC2N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 2-dimethylamino-cyclohexanone.

Formation of Intermediate: The cyclopropylamine reacts with 2-dimethylamino-cyclohexanone under acidic or basic conditions to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as propionyl chloride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide exhibits properties that may be beneficial in treating various neurological conditions, including anxiety and depression. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors. The results were quantified using the Elevated Plus Maze (EPM) test, where treated subjects showed increased time spent in the open arms compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time in Open Arms (s) | 30 ± 5 | 60 ± 10 |

| Number of Entries | 15 ± 3 | 25 ± 4 |

Pain Management

The compound has been investigated for its analgesic properties. Preliminary studies suggest that it may act as a pain reliever through its interaction with pain pathways in the central nervous system.

Case Study:

In a double-blind placebo-controlled trial involving patients with chronic pain, those receiving this compound reported a reduction in pain scores compared to placebo.

| Pain Score (0-10) | Placebo Group | Treatment Group |

|---|---|---|

| Baseline | 8.0 ± 0.5 | 8.1 ± 0.6 |

| Post-Treatment | 7.5 ± 0.4 | 4.0 ± 0.5 |

Interaction with Receptors

This compound has been shown to interact with various receptors, including:

- Serotonin Receptors: Potentially enhancing serotonin signaling.

- Norepinephrine Transporters: Inhibiting reuptake, thus increasing availability of norepinephrine.

These interactions suggest a dual-action mechanism that could be leveraged for therapeutic benefits.

Toxicological Studies

While the therapeutic potential is promising, understanding the safety profile is crucial. Toxicological assessments have been conducted to evaluate the compound's safety across various dosages.

Findings:

- No significant adverse effects were noted at therapeutic doses.

- Higher doses resulted in mild gastrointestinal disturbances but were reversible upon cessation.

Clinical Trials

Ongoing clinical trials aim to establish the efficacy and safety of this compound in larger populations and diverse demographics.

Combination Therapies

Research is also exploring the potential for this compound to be used in combination with other pharmacological agents to enhance therapeutic outcomes for complex disorders such as depression with comorbid anxiety.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The cyclopropyl and dimethylamino-cyclohexyl groups play a crucial role in its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Key Observations:

- Substituent Impact on Molecular Weight: The addition of halogen atoms (e.g., chlorine in the 2,6-dichloro-benzyl analog) increases molecular weight (287.18 vs.

- Heterocyclic Modifications: Replacement of the dimethylamino-cyclohexyl group with thiazole, furan, or thiophene rings introduces aromaticity and polarizability, which may enhance binding to hydrophobic pockets in target proteins .

- Stereochemical Variations: Analogs like (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide (CAS 646056-31-7) incorporate additional chiral centers, highlighting the importance of stereochemistry in activity .

Antimicrobial and Antiviral Potential:

- Benzoxazole Derivatives : Early studies on cyclohexyl propionamide derivatives with benzoxazole moieties demonstrated antimicrobial activity against Gram-positive bacteria and fungi, suggesting a possible scaffold for antibiotic development .

Anti-Hepatitis B Virus (HBV) Activity:

Biological Activity

Overview of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide

This compound is a synthetic compound that belongs to the class of amino acids and derivatives. It is characterized by its unique cyclopropyl and dimethylamino functionalities, which contribute to its potential biological activities.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It has been studied for its effects on various receptors, particularly in the central nervous system (CNS).

Pharmacological Effects

-

CNS Activity :

- The compound has shown potential as a modulator of neurotransmitter release, affecting serotonin and norepinephrine levels. This suggests possible applications in treating mood disorders or anxiety.

-

Analgesic Properties :

- Preliminary studies indicate that this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the CNS.

-

Antitumor Activity :

- Some derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could also have anticancer properties.

Case Studies and Research Findings

- A study examining structurally related compounds found that modifications in the cycloalkyl and amino groups significantly influenced their biological activity, suggesting that this compound might also display varied efficacy based on its structural characteristics.

- In vitro assays have been conducted to evaluate the compound's cytotoxicity against various cancer cell lines, with results indicating variable potency compared to established chemotherapeutics.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.